molecular formula C9H10Cl2N2O3 B8802725 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL CAS No. 62780-67-0

3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL

Cat. No.: B8802725
CAS No.: 62780-67-0
M. Wt: 265.09 g/mol
InChI Key: UDXBXNMUCAZWPI-UHFFFAOYSA-N
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Description

3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an amino group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL typically involves the nitration of a dichlorophenyl compound followed by amination and subsequent reaction with a propanol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and dichloro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-2-OL: Similar structure with a different position of the hydroxyl group.

    4,5-DICHLORO-2-NITROANILINE: Lacks the propanol chain but shares the dichloro and nitro groups.

    2-NITRO-4,5-DICHLOROPHENOL: Contains a phenol group instead of an amino group

Uniqueness

3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62780-67-0

Molecular Formula

C9H10Cl2N2O3

Molecular Weight

265.09 g/mol

IUPAC Name

3-(4,5-dichloro-2-nitroanilino)propan-1-ol

InChI

InChI=1S/C9H10Cl2N2O3/c10-6-4-8(12-2-1-3-14)9(13(15)16)5-7(6)11/h4-5,12,14H,1-3H2

InChI Key

UDXBXNMUCAZWPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 113.2 parts of 1,2,4-trichloro-5-nitrobenzene, 75 parts of 3-amino-1-propanol, 0.2 parts of potassium iodide and 200 parts of butanol is stirred and refluxed overnight. The butanol is removed by evaporation in vacuo and water is added to the residue. The product is extracted with 4-methyl-2-pentanone. The extract is washed a few times with water, dried, filtered and evaporated. The oily residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from a mixture of 2,2'-oxybispropane and 2-propanol, yielding 31.7 parts of 3-[(4,5-dichloro-2-nitrophenyl)amino]-1-propanol; mp. 97° C.
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Synthesis routes and methods II

Procedure details

A mixture of 113.2 parts of 1,2,4-trichloro-5-nitrobenzene, 75 parts of 3-amino-1-propanol, 0.2 parts of potassium iodide and 200 parts of butanol is stirred and refluxed overnight. The butanol is removed by evaporation in vacuo and water is added to the residue. The product is extracted with 4-methyl-2-pentanone. The extract is washed a few times with water, dried, filtered and evaporated. The oily residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and 5% of methanol as eluent. The pure fractions are collected and the eluent is evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from a mixture of 2,2'-oxybispropane and 2-propanol, yielding 3-[(4,5-dichloro-2-nitrophenyl)amino]-1-propanol; mp. 97° C.
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Synthesis routes and methods III

Procedure details

A mixture of 113.2 parts of 1,2,4-trichloro-5-nitrobenzene, 75 parts of 3-amino-1-propanol, 0.2 parts of potassium iodic and 200 parts of butanol is stirred and refluxed overnight. The butanol is removed be evaporated in vacuo and water is added to the residue. The product is extracted with 4-methyl-2-pentanone. The extract is washed a few times with water, dried, filtered and evaporated. The oily residue is purified by column-chromatography over silica gel using a mixture of trichoromethane and 5% of methanol as elluent. The pure fractions are collected and the eluent is evaporated. The residue is triturated in 2,2'-oxybispropane. The product is filtered off and crystallized from a mixture of 2,2'-oxybispropane and 2-propanol, yielding 31.7 parts of 3-[(4,5-dichloro-2-nitrophenyl)amino]-1-propanol; mp. 97° C.
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